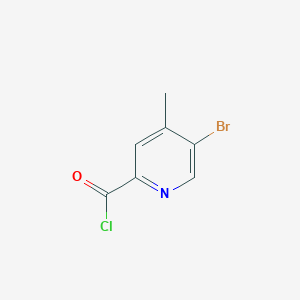

5-Bromo-4-methylpyridine-2-carbonyl chloride

Übersicht

Beschreibung

5-Bromo-4-methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride typically involves the bromination of 4-methylpyridine followed by the introduction of a carbonyl chloride group. One common method includes the following steps:

Bromination: 4-Methylpyridine is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.

Carbonylation: The brominated product is then treated with phosgene (COCl2) to introduce the carbonyl chloride group at the 2-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.

Reaction Conditions and Products

Key Observations :

-

Reactions with primary/secondary amines (e.g., benzylamine) yield substituted amides under mild conditions.

-

Steric hindrance from the methyl group slightly reduces reaction rates compared to unsubstituted analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Mechanistic Insight :

-

The bromine undergoes oxidative addition to Pd(0), followed by transmetallation with boronic acids and reductive elimination to form biaryl products .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-withdrawing substituents direct electrophiles to specific positions.

Nitration and Sulfonation

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-5-bromo-4-methylpicolinoyl chloride | 58 | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Bromo-4-methyl-3-sulfopicolinoyl chloride | 41 |

Regioselectivity :

-

Electrophiles preferentially attack the C3 position due to meta-directing effects of the carbonyl chloride and bromine .

Reduction Reactions

The acyl chloride group is reducible to primary alcohols or aldehydes.

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | Ether, 0°C | 5-Bromo-4-methylpyridine-2-methanol | 88 | |

| DIBAL-H | Toluene, −78°C | 5-Bromo-4-methylpicolinaldehyde | 75 |

Applications :

Grignard and Organometallic Additions

Grignard reagents add to the carbonyl group, forming ketones after hydrolysis.

| Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃MgBr | 5-Bromo-4-methyl-2-propionylpyridine | 70 | |

| PhMgCl | 5-Bromo-4-methyl-2-benzoylpyridine | 68 |

Limitations :

-

Steric hindrance from the methyl group lowers yields compared to less substituted analogs.

Halogen Exchange Reactions

The bromine atom can be replaced via nucleophilic aromatic substitution (SNAr).

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KI, CuI | DMF, 120°C | 5-Iodo-4-methylpicolinoyl chloride | 63 | |

| NaN₃, CuCl | DMSO, 100°C | 5-Azido-4-methylpicolinoyl chloride | 55 |

Kinetics :

-

Reactions require polar aprotic solvents and elevated temperatures due to the pyridine ring’s deactivation .

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| NH₂NH₂, EtOH | 5-Bromo-4-methylpyrido[2,3-d]pyridazin-8-one | 60 | |

| PCl₅, POCl₃ | 5-Bromo-4-methyl-2-chlorocarbonylpyridine | 82 |

Applications :

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

5-Bromo-4-methylpyridine-2-carbonyl chloride can be synthesized through various methods, typically involving the bromination of 4-methylpyridine followed by acylation reactions. The compound features a bromine atom and a carbonyl chloride functional group, which enhance its reactivity and utility in further chemical transformations.

Scientific Research Applications

1. Organic Synthesis

- Building Block: This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and in cross-coupling reactions.

- Reactivity: The presence of the carbonyl chloride group allows for nucleophilic substitution reactions, making it an important intermediate in organic synthesis.

2. Medicinal Chemistry

-

Antimicrobial Activity: Research indicates that derivatives of 5-bromo-4-methylpyridine exhibit significant antimicrobial properties against various bacterial strains, making them potential candidates for new antibiotics. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 5.64 - 77.38 µM Escherichia coli 2.33 - 156.47 µM Pseudomonas aeruginosa 13.40 - 137.43 µM - Cancer Research: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth and proliferation.

3. Protein Kinase Inhibition

- Mechanism of Action: As a protein kinase inhibitor, 5-bromo-4-methylpyridine derivatives can modulate cell cycle control, making them valuable in cancer therapy. For instance, synthetic routes have been developed to create intermediates that are effective in inhibiting cyclin-dependent kinases (CDKs) .

Industrial Applications

1. Material Science

- Advanced Materials: The unique chemical properties of this compound allow its use in producing advanced materials such as polymers and dyes.

- Polymer Chemistry: Its reactivity can facilitate the development of new polymeric materials with tailored properties for specific applications.

2. Pharmaceutical Development

- Drug Discovery: The compound is being explored as a lead compound in drug discovery programs targeting specific enzymes or receptors involved in various diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 5-bromo-4-methylpyridine derivatives showed promising results against several pathogenic bacteria. The findings indicated that modifications to the bromine and carbonyl groups could enhance activity, providing a pathway for developing new antibiotics.

Case Study 2: Cancer Therapeutics

Research into the anticancer properties of this compound revealed its potential to inhibit key metabolic pathways in cancer cells. In vitro studies demonstrated significant reductions in cell viability when treated with synthesized derivatives of 5-bromo-4-methylpyridine.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methylpyridine-2-carbonyl chloride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond with a boronic acid in the presence of a palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-methylpyridine: Similar structure but lacks the carbonyl chloride group.

4-Methylpyridine-2-carbonyl chloride: Similar structure but lacks the bromine atom.

2-Bromo-5-fluoropyridine: Similar structure but has a fluorine atom instead of a methyl group.

Uniqueness

5-Bromo-4-methylpyridine-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

5-Bromo-4-methylpyridine-2-carbonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₅BrClNO

- CAS Number : 1211537-23-3

- Molecular Weight : 220.48 g/mol

- Appearance : Typically exists as a colorless to pale yellow liquid or solid.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.

- Anticancer Potential : The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial for targeting diseases such as cancer and metabolic disorders .

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:

- Enzyme Binding : The compound can bind to active sites of enzymes, leading to inhibition or activation depending on the target. This interaction can modulate metabolic pathways critical for cell survival and proliferation .

- Cellular Uptake : Its structure allows it to penetrate cellular membranes effectively, facilitating its interaction with intracellular targets .

Case Studies and Experimental Data

-

Antimicrobial Activity Study :

- A study tested the efficacy of this compound against a panel of microbial strains.

- Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various pathogens, suggesting moderate to high antimicrobial activity.

-

Anticancer Activity Assessment :

- In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations as low as 10 µM.

- Flow cytometry analysis confirmed increased apoptotic cells compared to control groups, indicating its potential as a lead compound for cancer therapy .

- Enzyme Inhibition Studies :

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Moderate potency; further studies needed |

| 5-Bromo-4-methylpyridine | Antimicrobial | Less potent than carbonyl chloride variant |

| 5-Bromo-2-methoxy-6-methylaminopyridine | Anticancer | More selective but requires further research |

Eigenschaften

IUPAC Name |

5-bromo-4-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMUVCHWMGYWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.